REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|
|
Name
|
Example 3 ( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron sulfate heptahydrate
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
biotin
|
Quantity
|
0.5 mg
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate
|
Type
|
ADDITION
|
Details
|
was added at a final concentration of 25 mg/L and chloramphenicol
|
Type
|
ADDITION
|
Details
|
was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm
|
Duration
|
71 h
|
Type
|
CUSTOM
|
Details
|
As a result, glucose was completely consumed in all of the experiments
|
Type
|
ADDITION
|
Details
|
glutamicum AJ110135 having introduced pVC7 as the control experiment
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|
|
Name
|
Example 3 ( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron sulfate heptahydrate
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
|
Name
|
biotin
|
Quantity
|
0.5 mg
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate
|
Type
|
ADDITION
|
Details
|
was added at a final concentration of 25 mg/L and chloramphenicol
|
Type
|
ADDITION
|
Details
|
was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm
|
Duration
|
71 h
|
Type
|
CUSTOM
|
Details
|
As a result, glucose was completely consumed in all of the experiments
|
Type
|
ADDITION
|
Details
|
glutamicum AJ110135 having introduced pVC7 as the control experiment
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |